molecular formula C11H10N4O4 B2769110 methyl 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate CAS No. 406470-73-3

methyl 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate

Cat. No.: B2769110
CAS No.: 406470-73-3
M. Wt: 262.225
InChI Key: XICVJHWVDUIFOS-UHFFFAOYSA-N
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Description

Methyl 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate is a chemical compound that features a benzoate ester linked to a triazole ring substituted with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate typically involves the reaction of methyl 3-bromomethylbenzoate with 3-nitro-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

    Oxidation: The triazole ring can undergo oxidation reactions, potentially forming N-oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or hydrochloric acid for hydrolysis.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: Methyl 3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoate.

    Substitution: 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid.

    Oxidation: N-oxide derivatives of the triazole ring.

Mechanism of Action

The mechanism of action of methyl 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The triazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro group and the triazole ring enhances its reactivity and potential for diverse applications in medicinal and materials chemistry.

Properties

IUPAC Name

methyl 3-[(3-nitro-1,2,4-triazol-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O4/c1-19-10(16)9-4-2-3-8(5-9)6-14-7-12-11(13-14)15(17)18/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICVJHWVDUIFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN2C=NC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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